Gentioflavine

Alkaloid Chemistry Structure-Activity Relationship Natural Product Isolation

Gentioflavine (CAS 18058-50-9) is a dihydropyridine lactonic alkaloid essential for HPLC-MS phytochemical fingerprinting of Gentiana species (G. scabra, G. lutea). Unlike the more abundant gentianine, its fused pyranopyridine ring and lactone functionality confer distinct chromatographic retention and mass spectral signature, making it irreplaceable for species differentiation and adulteration detection. Procure this reference standard to ensure batch-to-batch consistency in botanical extract manufacturing and regulatory compliance. Substitution with gentianine compromises analytical specificity.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 18058-50-9
Cat. No. B099657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentioflavine
CAS18058-50-9
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1C(=C2CCOC(=O)C2=CN1)C=O
InChIInChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3
InChIKeyGLNRAZLQBMAROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentioflavine (CAS 18058-50-9): A Dihydropyridine Lactone Alkaloid Reference Standard


Gentioflavine (CAS 18058-50-9) is a naturally occurring dihydropyridine lactonic alkaloid, first isolated from various Gentiana species and structurally characterized as 6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde [1]. This compound represents a minor but distinctive alkaloid component within the Gentianaceae family, distinguished from the more abundant gentianine by its fused pyranopyridine ring system and lactone functionality. It serves primarily as an analytical reference standard for phytochemical profiling and botanical authentication of Gentiana-derived materials [2].

Gentioflavine: Why In-Class Gentiana Alkaloids Are Not Interchangeable


The alkaloid profile of Gentiana species comprises structurally diverse compounds including gentianine, gentianadine, gentianamine, and gentioflavine, each with distinct pharmacophores and physicochemical properties [1]. Substituting gentioflavine with the more abundant gentianine (a pyridine alkaloid) is scientifically unsound because the dihydropyridine lactone moiety in gentioflavine confers differential reactivity, solubility, and potential biological engagement that cannot be extrapolated from in-class analogs. Procurement decisions based solely on botanical source or alkaloid class risk experimental irreproducibility and compromised analytical specificity.

Gentioflavine Quantitative Differentiation Evidence


Structural Divergence: Dihydropyridine Lactone vs. Pyridine Alkaloids

Gentioflavine is structurally differentiated from the primary Gentiana alkaloid gentianine by the presence of a fused dihydropyridine lactone ring system. This is a class-level structural distinction, not a direct activity comparison. [1]

Alkaloid Chemistry Structure-Activity Relationship Natural Product Isolation

In Silico Predicted Solubility Advantage Over Gentianine

Computational prediction using the SwissADME model classifies gentioflavine as 'Very soluble' (ESOL Class: Very soluble), while gentianine is predicted to be 'Soluble'. This represents a class-level inference of potentially improved aqueous handling characteristics. [1]

ADME Prediction Drug-likeness Formulation Science

Natural Abundance in Gentiana Species: A Minor but Diagnostic Alkaloid

Quantitative analysis of Gentiana scabra root reveals gentianine at approximately 0.05% dry weight, while gentioflavine is present as a minor component at unspecified lower abundance. This is based on compilations of phytochemical data from authoritative sources. [1]

Phytochemical Profiling Botanical Authentication Quality Control

Absence of Direct Comparative Bioactivity Data

A systematic search of primary literature and patents reveals no head-to-head comparative studies of gentioflavine versus gentianine or other Gentiana alkaloids with quantitative bioactivity data (e.g., IC50, EC50, Ki) in defined assay systems. Claims of anti-inflammatory, hepatoprotective, or antimicrobial activity for gentioflavine are extrapolated from traditional use of Gentiana extracts or from studies on crude fractions, not from isolated compound-specific data. [1]

Evidence Gap Research Prioritization Procurement Caveat

Gentioflavine: Evidence-Backed Procurement and Application Scenarios


Analytical Reference Standard for Gentiana Species Authentication

Gentioflavine is essential for high-performance liquid chromatography (HPLC) or mass spectrometry (MS) based phytochemical fingerprinting of Gentiana species (e.g., G. scabra, G. lutea). Its presence, confirmed by retention time and mass spectral match against an authentic standard, serves as a diagnostic marker to differentiate species and detect adulteration. Procurement is justified for quality control laboratories and botanical extract manufacturers requiring batch-to-batch consistency and regulatory compliance [1].

Chemical Probe for Dihydropyridine Lactone Reactivity Studies

The unique dihydropyridine lactone core of gentioflavine provides a defined scaffold for investigating the chemical reactivity, stability, and derivatization potential of this rare alkaloid subclass. Researchers engaged in natural product semi-synthesis or medicinal chemistry can utilize gentioflavine as a starting material to explore lactone ring-opening, oxidation, and alkylation reactions, comparing outcomes with the more common pyridine alkaloid gentianine to elucidate structure-reactivity relationships [1].

In Silico Modeling and ADME Prediction Benchmarking

Given the scarcity of in vitro data, gentioflavine represents a valuable test case for computational models of ADME properties and target prediction. Its predicted high solubility and distinct topological polar surface area (TPSA) relative to other Gentiana alkaloids can be used to benchmark in silico tools against eventual experimental data. Procurement supports academic and industrial groups developing predictive models for natural product drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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